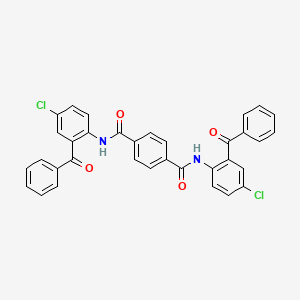
N,N'-bis(2-benzoyl-4-chlorophenyl)terephthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(2-benzoyl-4-chlorophenyl)terephthalamide, commonly known as BBTA, is a compound that belongs to the family of benzamides. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 516.89 g/mol. BBTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
作用機序
The mechanism of action of BBTA in cancer cells involves the inhibition of tubulin polymerization, which is required for cell division. BBTA binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and inhibiting cell division. In DNA damage detection, BBTA binds to damaged DNA and fluoresces, enabling the detection of DNA damage.
Biochemical and Physiological Effects
BBTA has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to exhibit low cytotoxicity towards bacteria, indicating its potential use as an antibacterial agent. In addition, BBTA has been shown to exhibit good biocompatibility, making it suitable for use in biomedical applications.
実験室実験の利点と制限
One of the main advantages of BBTA is its ease of synthesis from commercially available starting materials. It is also relatively stable and can be stored for extended periods without significant degradation. However, BBTA is not very soluble in water, which can limit its use in aqueous environments. In addition, its low solubility can also make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on BBTA. In medicinal chemistry, further studies are needed to optimize its anticancer activity and investigate its potential use in combination with other anticancer agents. In material science, BBTA can be used as a building block for the synthesis of new conjugated polymers with improved properties. In addition, further studies are needed to investigate its potential use in other applications, such as organic solar cells and sensors.
In conclusion, BBTA is a promising compound with potential applications in various scientific fields. Its ease of synthesis, low toxicity, and good biocompatibility make it an attractive candidate for further research. With continued research, BBTA has the potential to make significant contributions to science and technology.
合成法
BBTA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-benzoyl-4-chlorobenzoic acid with terephthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then coupled with 4-chloroaniline using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield BBTA.
科学的研究の応用
BBTA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BBTA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a fluorescent probe for detecting DNA damage. In material science, BBTA has been used as a building block for the synthesis of conjugated polymers with potential applications in organic electronics.
特性
IUPAC Name |
1-N,4-N-bis(2-benzoyl-4-chlorophenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22Cl2N2O4/c35-25-15-17-29(27(19-25)31(39)21-7-3-1-4-8-21)37-33(41)23-11-13-24(14-12-23)34(42)38-30-18-16-26(36)20-28(30)32(40)22-9-5-2-6-10-22/h1-20H,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIVZNTVPSQWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[4-chloro-2-(phenylcarbonyl)phenyl]benzene-1,4-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![N-(2,5-dimethylphenyl)-2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5144664.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)

![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)


![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)


![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)